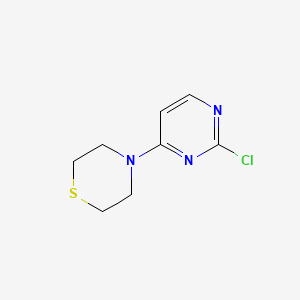

4-(2-Chloropyrimidin-4-yl)thiomorpholine

Description

Contextualizing Pyrimidine-Thiomorpholine Scaffolds within Medicinal Chemistry Research

The pyrimidine (B1678525) ring is a fundamental heterocyclic structure, integral to the building blocks of life as a core component of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. orientjchem.orgjuniperpublishers.com This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, frequently incorporated into the design of new drugs. nih.gov Pyrimidine derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. orientjchem.orgwjarr.com

Similarly, the thiomorpholine (B91149) moiety, a sulfur-containing heterocyclic compound, is recognized for its significant contributions to the bioactivity of various molecules. jchemrev.comresearchgate.net The replacement of an oxygen atom in the morpholine (B109124) ring with sulfur increases lipophilicity, which can enhance a compound's ability to cross cell membranes. Thiomorpholine and its derivatives have been explored for a range of therapeutic applications, including as anticancer, antitubercular, and antimalarial agents. jchemrev.comjchemrev.com

The combination of these two pharmacologically important scaffolds in the form of pyrimidine-thiomorpholine conjugates has emerged as a promising strategy in drug discovery. This hybrid structure offers a unique three-dimensional arrangement of atoms and functional groups that can facilitate interactions with a variety of biological targets.

Significance of 4-(2-Chloropyrimidin-4-yl)thiomorpholine and Its Structural Analogs in Contemporary Chemical Biology

While extensive research on this compound as a standalone bioactive agent is not widely published, its primary significance lies in its role as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. nih.gov The 2,4-disubstituted pyrimidine core is a common feature in a multitude of kinase inhibitors, where the substituents at these positions are crucial for modulating potency and selectivity. nih.govnih.gov

Structural analogs of this compound have demonstrated significant biological activities. For instance, derivatives where the 2-chloro group is replaced with an anilino moiety have been investigated as potent inhibitors of various kinases implicated in cancer progression. nih.gov The exploration of these analogs helps in understanding the structure-activity relationships (SAR) of this class of compounds, guiding the design of more effective and selective inhibitors.

Overview of Academic Research Objectives and Scope for This Compound Class

The primary objective of academic research involving the this compound scaffold and its analogs is the discovery and development of novel therapeutic agents, with a strong focus on kinase inhibitors for oncology. nih.gov Key research goals include:

Synthesis of Novel Derivatives: Developing efficient and versatile synthetic routes to create libraries of 2,4-disubstituted pyrimidines with diverse functionalities.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the pyrimidine core and its substituents to understand how these changes affect biological activity and target selectivity. nih.govnih.gov

Identification of Biological Targets: Screening new compounds against panels of kinases and other biologically relevant targets to identify their mechanism of action.

Optimization of Lead Compounds: Improving the potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, bioavailability) of promising initial hits.

The scope of this research is broad, encompassing organic synthesis, medicinal chemistry, chemical biology, and pharmacology. The ultimate aim is to translate fundamental chemical research into potential clinical candidates for the treatment of various diseases, most notably cancer.

Detailed Research Findings

Table 1: Cholinesterase Inhibitory Activity of 2,4-Disubstituted Pyrimidine Analogs

| Compound ID | C-2 Substituent | C-4 Substituent | AChE IC50 (µM) | BuChE IC50 (µM) |

| 7c | Thiomorpholine | N-benzylamino | 0.33 | 2.30 |

| 9a | Pyrrolidine (B122466) | N-(naphth-1-ylmethyl)amino | 5.5 | - |

| 9e | 4-Methylpiperidine | N-(naphth-1-ylmethyl)amino | - | 2.2 |

Data sourced from a study on 2,4-disubstituted pyrimidines as cholinesterase inhibitors. nih.govnih.gov

Table 2: Anticancer Activity of 2-Amino-4-chloro-pyrimidine Derivatives

| Compound ID | R Group at Position 4 | Cell Line | EC50 (µM) |

| 1 | 4-Methyl piperazine | HCT116 | 209.17 ± 1.23 |

| 1 | 4-Methyl piperazine | MCF7 | 221.91 ± 1.37 |

| 6 | Bromophenyl piperazine | HCT116 | 89.24 ± 1.36 |

| 6 | Bromophenyl piperazine | MCF7 | 89.37 ± 1.17 |

Data from a study on the anticancer and computational analysis of 2-amino-4-chloro-pyrimidine derivatives. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloropyrimidin-4-yl)thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWSDNURTKMYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 2 Chloropyrimidin 4 Yl Thiomorpholine and Its Derivatives

Synthetic Routes to the 2-Chloropyrimidine-4-yl Moiety for Conjugation

The construction of 4-(2-Chloropyrimidin-4-yl)thiomorpholine hinges on the initial preparation of a suitably activated pyrimidine (B1678525) ring, followed by its selective coupling with thiomorpholine (B91149). This two-stage approach ensures the regioselective formation of the desired product.

Preparation of Key Pyrimidine Intermediates

The primary and most crucial intermediate for the synthesis of the target compound is 2,4-dichloropyrimidine (B19661). This precursor is most commonly synthesized from uracil (B121893) or its tautomer, pyrimidine-2,4(1H,3H)-dione. The process involves the conversion of the hydroxyl groups of uracil into chlorine atoms, a transformation typically achieved through the use of potent chlorinating agents.

Phosphorus oxychloride (POCl₃) is a widely used reagent for this purpose. The reaction involves heating uracil with an excess of POCl₃, often in the presence of a tertiary amine such as N,N-dimethylaniline or triethylamine (B128534) hydrochloride, which can act as a catalyst and acid scavenger. google.com The mixture is typically refluxed to drive the reaction to completion. google.comchemicalbook.com An alternative method involves the use of phosgene (B1210022) or its solid equivalent, bis(trichloromethyl) carbonate (triphosgene), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) and thionyl chloride (SOCl₂), which can yield 2,4-dichloropyrimidine in high purity. chemicalbook.com

The general reaction scheme is as follows: Uracil + Chlorinating Agent (e.g., POCl₃) → 2,4-Dichloropyrimidine

Following the reaction, the excess chlorinating agent is removed, often by distillation under reduced pressure, and the crude product is purified. Purification techniques may include recrystallization from solvents like petroleum ether or extraction into an organic solvent after quenching the reaction mixture with ice. chemicalbook.com

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Uracil | POCl₃, PCl₅, Triethylamine hydrochloride | Heat to 110-120°C | 91.7% | google.com |

| Uracil | Phosphorus trichloride, Xylene amine | Reflux at 130°C for 45 min | Not specified | chemicalbook.com |

| Pyrimidine-2,4(1H,3H)-dione | Bis(trichloromethyl) carbonate, SOCl₂, DMAP | 65-70°C | 95% | chemicalbook.com |

Coupling Reactions Leading to the Formation of the Thiomorpholine-Pyrimidine Linkage

The formation of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this step, thiomorpholine acts as the nucleophile, attacking the electron-deficient pyrimidine ring of 2,4-dichloropyrimidine and displacing one of the chlorine atoms.

A critical aspect of this synthesis is regioselectivity. The two chlorine atoms on the 2,4-dichloropyrimidine ring exhibit different reactivities. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the chlorine at the C2 position. This preferential reactivity is attributed to the electronic effects of the ring nitrogen atoms, which lead to a greater partial positive charge at the C4 and C6 positions. Consequently, the reaction with one equivalent of thiomorpholine under controlled conditions preferentially yields the C4-substituted product, this compound, leaving the C2 chlorine atom intact for potential further modifications.

The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and in the presence of a base like potassium carbonate or triethylamine. evitachem.commdpi.com The base serves to deprotonate the secondary amine of thiomorpholine, enhancing its nucleophilicity, and to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. The reaction mixture is often heated to ensure a reasonable reaction rate. evitachem.com

| Reactants | Base | Solvent | Temperature | Reference Principle |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine, Thiomorpholine | Potassium Carbonate or Triethylamine | Acetonitrile or DMF | Elevated (e.g., 80-100°C) | evitachem.com |

Chemical Reactivity and Derivatization Strategies of the this compound Core

The core structure of this compound possesses multiple reactive sites that allow for a variety of chemical transformations. These include the sulfur atom of the thiomorpholine ring, the remaining chlorine atom on the pyrimidine ring, and the pyrimidine ring itself.

Oxidation Reactions of the Thiomorpholine Ring (e.g., Sulfoxide (B87167) and Sulfone Formation)

The sulfur atom within the thiomorpholine ring is susceptible to oxidation, representing a "metabolically soft spot". mdpi.com This reactivity can be exploited to synthesize the corresponding sulfoxide and sulfone derivatives. The oxidation state of the sulfur can significantly influence the physicochemical properties and biological activity of the molecule.

The oxidation to the sulfoxide is typically achieved using mild oxidizing agents. For instance, enzymatic oxidation by cytochrome P450 has been shown to convert thiomorpholine to thiomorpholine sulfoxide. nih.gov In a laboratory setting, reagents such as sodium periodate (B1199274) (NaIO₄) or a controlled amount of hydrogen peroxide (H₂O₂) can be used for this transformation.

Further oxidation of the sulfoxide, or direct oxidation of the parent thiomorpholine with stronger oxidizing agents, yields the corresponding sulfone. Reagents commonly employed for this transformation include excess hydrogen peroxide, often in the presence of a catalyst like sodium tungstate (B81510) (Na₂WO₄), or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com

Nucleophilic Substitution Reactions at the Pyrimidine Chlorine Atom

The chlorine atom at the C2 position of the this compound core remains available for subsequent nucleophilic aromatic substitution reactions. nih.gov This allows for the introduction of a wide array of functional groups, making it a key strategy for creating libraries of diverse compounds.

The C2 chlorine can be displaced by various nucleophiles, including:

Amines: Reaction with primary or secondary amines (R¹R²NH) introduces a substituted amino group at the C2 position.

Alkoxides: Treatment with sodium or potassium alkoxides (RONa/ROK) results in the formation of 2-alkoxy derivatives.

Thiolates: Reaction with thiolates (RSNa/RSK) can be used to introduce thioether linkages.

These substitution reactions are typically performed under conditions similar to the initial coupling reaction, often requiring heat and the presence of a base in a polar aprotic solvent. The reactivity of the C2 chlorine is generally lower than that of the C4 chlorine in the original 2,4-dichloropyrimidine, sometimes necessitating more forcing conditions to achieve substitution. rsc.org

Modifications on the Pyrimidine Ring (e.g., Reduction)

The pyrimidine ring itself can undergo chemical modifications, most notably reduction. The nature of the reduction can vary depending on the reagents and conditions employed.

One significant modification is the reductive dehalogenation of the C2 chlorine atom. This can be accomplished through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. oregonstate.edu This reaction removes the chlorine atom, replacing it with a hydrogen atom to yield 4-(pyrimidin-4-yl)thiomorpholine. It is important to control the reaction conditions, as excessive hydrogenation can lead to the reduction of the pyrimidine ring itself. oregonstate.edu

The pyrimidine ring's C5-C6 double bond can also be reduced. This transformation converts the aromatic pyrimidine ring into a non-aromatic dihydropyrimidine (B8664642) derivative. umich.edu This reduction is often achieved using metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.org The regioselectivity and extent of reduction can be influenced by the substituents present on the pyrimidine ring and the specific hydride reagent used. rsc.org

Advanced Synthetic Techniques and Scalability for Pyrimidine-Thiomorpholine Derivatives

The efficient and scalable synthesis of this compound and its derivatives is crucial for their application in various research and development fields. This section explores advanced synthetic methodologies that offer improvements in terms of yield, purity, safety, and scalability over traditional batch processes.

Flow Chemistry Approaches

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering significant advantages for the production of pyrimidine-thiomorpholine derivatives. While specific literature on the continuous synthesis of this compound is limited, the principles can be applied from the synthesis of related compounds, such as thiomorpholine itself.

A notable advancement is the development of telescoped continuous flow systems. For example, a two-step continuous process for the synthesis of thiomorpholine has been reported, which involves a photochemical thiol-ene reaction followed by a base-mediated cyclization. nih.govnih.govchemrxiv.orgchemrxiv.orgacs.org This method allows for the reaction to be conducted at high concentrations and has demonstrated stability over extended operational periods, indicating its potential for scalable production. nih.govnih.govchemrxiv.orgchemrxiv.orgacs.org

The application of flow chemistry to the synthesis of pyrimidine-thiomorpholine derivatives could offer several benefits:

Enhanced Safety: The handling of potentially hazardous reagents and intermediates is minimized as they are generated and consumed in-situ within a closed and controlled environment.

Improved Process Control: The high surface-area-to-volume ratio in microreactors facilitates precise control over reaction parameters such as temperature and mixing, which can lead to increased yields and product purity.

Facilitated Scalability: Scaling up production in a flow system is often more straightforward than in batch processes, as it can be achieved by extending the operation time or by using multiple reactors in parallel ("numbering-up").

Catalytic Methods for C-N Bond Formation

The formation of the carbon-nitrogen (C-N) bond between the pyrimidine ring and the thiomorpholine moiety is a critical step in the synthesis of the target compound. Advanced catalytic methods, particularly palladium-catalyzed cross-coupling reactions, provide efficient and versatile routes for this transformation.

Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a widely used method for the formation of C-N bonds. It can be effectively applied to the coupling of thiomorpholine with chloropyrimidines. The selection of an appropriate ligand for the palladium catalyst is crucial for achieving high yields and ensuring broad functional group compatibility. Sterically hindered phosphine (B1218219) ligands, such as those from the Josiphos family, have proven to be effective in the amination of aryl chlorides. nih.gov The regioselectivity of the reaction with di- or trichloropyrimidines can be influenced by the choice of catalyst and reaction conditions, with the C4 position of the pyrimidine ring generally exhibiting higher reactivity in palladium-catalyzed coupling reactions. researchgate.net

Table 1: Key Components in Palladium-Catalyzed C-N Coupling

| Catalyst Component | Ligand Type | Key Advantages |

| Palladium Precatalyst | Buchwald or Josiphos ligands | High catalytic activity, broad substrate scope, good tolerance of various functional groups. |

| Base (e.g., NaOtBu, K₃PO₄) | - | Activates the amine component for the coupling reaction. |

| Solvent (e.g., Toluene, Dioxane) | - | Provides a suitable medium for the reaction to proceed efficiently. |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis is a valuable technique that can significantly accelerate reaction times and enhance yields in the preparation of heterocyclic compounds, including pyrimidine derivatives. This method can be particularly advantageous for the synthesis of this compound by reducing the duration of the nucleophilic substitution reaction between 2,4-dichloropyrimidine and thiomorpholine.

Advantages of Microwave Synthesis:

Rapid Heating: Microwave irradiation directly heats the solvent and reactants, leading to a rapid and uniform increase in temperature, which can dramatically shorten reaction times compared to conventional heating methods.

Improved Yields and Purity: The uniform heating provided by microwaves can minimize the formation of byproducts, resulting in cleaner reaction profiles and higher isolated yields.

Scalability Potential: While frequently used for small-scale synthesis in research laboratories, microwave reactors are also available for process development and pilot-scale production, offering a viable path for scaling up.

Table 2: Comparison of Conventional and Microwave Heating

| Parameter | Conventional Heating | Microwave Heating |

| Reaction Time | Typically hours | Often minutes |

| Temperature Control | Less precise, potential for hotspots | Precise and uniform |

| Yield | Moderate to good | Frequently higher |

| Side Products | More probable | Less probable |

Process Development and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound and its derivatives necessitates careful consideration of several factors to ensure a process that is safe, efficient, and economically viable.

Key Considerations for Scalability:

Cost and Availability of Reagents: The economic feasibility of large-scale production is heavily dependent on the cost and reliable supply of starting materials, such as 2,4-dichloropyrimidine and thiomorpholine.

Process Safety: A comprehensive risk assessment of all reagents, intermediates, and reaction conditions is essential. This includes evaluating thermal stability, the potential for exothermic events, and the toxicity of all substances involved.

Reaction Optimization: The optimization of reaction parameters, including temperature, pressure, reaction time, and stoichiometry, is crucial for maximizing yield and minimizing the formation of impurities.

Work-up and Purification: The methods used for product isolation and purification must be scalable. This may involve the development of robust crystallization, extraction, or chromatographic procedures suitable for large quantities.

Waste Management: The environmental impact of the synthetic process must be addressed, and strategies for the minimization and appropriate disposal of waste streams need to be implemented.

Regulatory Compliance: For applications in the pharmaceutical industry, the synthesis must adhere to Good Manufacturing Practices (GMP) to ensure the quality, consistency, and safety of the final product.

The selection of an optimal synthetic route and technology will depend on a thorough evaluation of these factors. For instance, while a palladium-catalyzed approach may offer high yields under mild conditions on a laboratory scale, the cost of the catalyst and the need for its removal from the final product may render a well-optimized nucleophilic aromatic substitution reaction more cost-effective for large-scale production.

Mechanistic Elucidation and Target Identification for 4 2 Chloropyrimidin 4 Yl Thiomorpholine and Its Bioactive Analogs

Investigation of Specific Molecular Targets

The therapeutic potential of 4-(2-Chloropyrimidin-4-yl)thiomorpholine and its bioactive analogs is being investigated through their interaction with specific molecular targets. The core pyrimidine (B1678525) scaffold is a well-established pharmacophore that interacts with a range of enzymes, suggesting a basis for the compound's activity.

Cytochrome P450 Enzymes (e.g., CYP121A1 in Mycobacterium tuberculosis)

Cytochrome P450 (CYP) enzymes are a superfamily of hemoproteins that play a central role in the metabolism of a wide array of xenobiotics and endogenous compounds. In the context of infectious diseases, specific CYP enzymes in pathogens are essential for their survival, making them attractive drug targets.

One such enzyme is CYP121A1 from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This enzyme is crucial for the bacterium's viability and catalyzes an unusual carbon-carbon bond formation to produce mycocyclosin. Its essential role has made it a significant target for the development of new anti-tuberculosis drugs. While direct inhibition of CYP121A1 by this compound has not been detailed, nitrogen-containing heterocyclic compounds are known to interact with the heme iron of CYP enzymes, suggesting a potential mechanism of action.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid molecules that includes the endocannabinoid anandamide. acs.org NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to generate NAEs. acs.org

This enzyme is considered a significant target for modulating NAE signaling in various physiological processes. Recently, structure-activity relationship (SAR) studies have identified pyrimidine-4-carboxamides as potent and selective inhibitors of NAPE-PLD. acs.orgnih.gov For instance, the compound LEI-401, which features a substituted pyrimidine core, was identified as a nanomolar potent inhibitor with drug-like properties. nih.gov Although direct data is not available for this compound, the success of other pyrimidine-based scaffolds in inhibiting NAPE-PLD suggests that this enzyme could be a plausible target for this compound class. acs.orgnih.govnih.gov

Janus Kinase 2 (JAK-2)

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling pathways that regulate cell proliferation and survival. nih.gov Constitutive activation of the JAK-STAT signaling pathway, often due to mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs). nih.gov This has made JAK2 a prime therapeutic target. nih.gov

The pyrimidine scaffold is a common feature in many small molecule inhibitors of JAK2. nih.govnih.gov These inhibitors typically bind to the ATP-binding site in the kinase domain. aacrjournals.org For example, pyrazolo[1,5-a]pyrimidine (B1248293) and aminopyrazolopyrimidine cores have been successfully used to develop potent and selective JAK2 inhibitors. nih.govnih.govresearchgate.net X-ray crystallography studies have shown that the pyrimidine structure can form crucial hydrogen bonds with the hinge region of JAK2, specifically with the backbone of Leu932. nih.gov The structural similarity of this compound to these known inhibitors makes JAK2 a compelling potential target.

Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS)

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are pivotal enzymes in the folate pathway, which is essential for the synthesis of nucleotides required for DNA replication. nih.govacs.orgpatsnap.com Consequently, these enzymes are well-established targets for antimicrobial and anticancer therapies. patsnap.com DHFR inhibitors work by preventing the conversion of dihydrofolate to tetrahydrofolate, leading to a depletion of the precursors needed for DNA synthesis and ultimately causing cell death in rapidly dividing cells. patsnap.com

Many inhibitors of DHFR are based on pyrimidine or related heterocyclic scaffolds, which mimic the structure of the natural substrate, dihydrofolate. nih.govacs.orgacs.org For example, pyrrolo[2,3-d]pyrimidine derivatives have been designed as potent dual inhibitors of both TS and DHFR. nih.govacs.org Given the established importance of the pyrimidine ring for binding to the active site of DHFR, this compound could potentially act as an inhibitor of this crucial enzyme. patsnap.com

Other Proposed Enzyme and Receptor Interactions

The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide variety of biological targets. Pyrimidine derivatives have demonstrated a broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. nih.govekb.eg They have been developed as inhibitors of numerous protein kinases beyond JAK2, such as EGFR tyrosine kinase and PIM-1 kinase. ekb.egrsc.org The diverse bioactivity of pyrimidine-containing compounds suggests that this compound and its analogs could interact with other enzymes and receptors, warranting broader screening to fully elucidate their mechanistic profile.

Biochemical and Biophysical Characterization of Compound-Target Interactions

To validate and quantify the interaction between a small molecule like this compound and its potential protein targets, a variety of biochemical and biophysical methods are employed. These techniques are essential for confirming direct binding, determining affinity and kinetics, and understanding the precise mechanism of action. bioduro.comnih.gov

Biochemical assays are fundamental for assessing the functional impact of a compound on its target, such as an enzyme or receptor. bioduro.compatsnap.com These assays measure molecular interactions and can determine a compound's potency, typically expressed as an IC50 value (the concentration required to inhibit 50% of the target's activity). reactionbiology.com For enzyme targets like kinases (e.g., JAK2) or metabolic enzymes (e.g., DHFR), activity is often measured by monitoring the conversion of a substrate to a product using methods like fluorescence, absorbance, or luminescence. patsnap.comdomainex.co.uk

Biophysical techniques provide detailed insights into the physical properties of the binding event. nih.gov These methods can confirm direct interaction and provide thermodynamic and kinetic parameters. irbm.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry. nih.govnih.gov

Surface Plasmon Resonance (SPR) is a real-time, label-free method that monitors the binding of a ligand to a protein immobilized on a sensor surface. irbm.com It is used to determine the kinetics of the interaction, including the association (on-rate) and dissociation (off-rate) constants. irbm.com

X-ray Crystallography provides high-resolution, atomic-level structural information about how a compound binds to its target protein. nih.gov This technique is invaluable for structure-based drug design, as it reveals the specific amino acid residues involved in the interaction and the conformation of the bound ligand, as has been demonstrated for pyrimidine-based inhibitors of JAK2 and DHFR. nih.govacs.org

Together, these approaches form a comprehensive screening cascade to validate potential targets, confirm the mode of action, and guide the optimization of lead compounds. reactionbiology.com

Table 1: Summary of Potential Enzyme Targets

| Target Enzyme | Function & Relevance | Role of Pyrimidine Scaffold |

|---|---|---|

| CYP121A1 | Essential for Mycobacterium tuberculosis viability; catalyzes C-C bond formation. A key anti-tuberculosis drug target. | Nitrogen-containing heterocycles are known to interact with the heme center of P450 enzymes. |

| NAPE-PLD | Catalyzes the biosynthesis of bioactive N-acylethanolamines (e.g., anandamide). A target for modulating endocannabinoid signaling. | The pyrimidine core is a key structural feature in known potent and selective inhibitors (e.g., pyrimidine-4-carboxamides). acs.orgnih.gov |

| JAK-2 | A tyrosine kinase crucial for cytokine signaling. A major target in myeloproliferative neoplasms due to activating mutations. | The pyrimidine ring is a common "hinge-binding" motif in many clinically developed JAK2 inhibitors. nih.govaacrjournals.org |

| DHFR-TS | Essential enzymes for nucleotide synthesis and DNA replication. Validated targets for anticancer and antimicrobial drugs. | The pyrimidine structure mimics the natural substrate (dihydrofolate), making it a classic scaffold for competitive inhibitors. nih.govpatsnap.com |

Table 2: Names of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide) |

| Pemetrexed |

| Raltitrexed |

| 5-Fluorouracil (5-FU) |

| Methotrexate |

| Trimethoprim |

| Pyrimethamine (B1678524) |

| Olmutinib |

| Lapatinib |

| AZD3759 |

Enzymatic Inhibition Assays

Bioactive analogs of this compound, particularly those containing the morpholinopyrimidine scaffold, have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling. A primary focus of research has been on the phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key components of a signaling pathway frequently dysregulated in cancer. nih.gov

Several studies have synthesized and evaluated series of morpholinopyrimidine derivatives for their inhibitory activity against these kinases. For instance, novel morpholinopyrimidine-5-carbonitrile derivatives have been designed as dual PI3K/mTOR inhibitors. nih.gov In enzymatic assays, these compounds have demonstrated significant inhibitory potential. For example, certain derivatives have shown IC50 values in the sub-micromolar to low micromolar range against mTOR. nih.gov

The pyrimidine scaffold is a well-established hinge-binding motif, enabling these compounds to compete with ATP for the active site of kinases. acs.org The thiomorpholine (B91149) group often contributes to the molecule's solubility and can form additional interactions within the binding pocket, enhancing potency and selectivity. Analogs with different substitutions on the pyrimidine and thiomorpholine rings have been explored to optimize their inhibitory profiles against specific kinase isoforms.

Below is a table summarizing the enzymatic inhibition data for some bioactive analogs containing the morpholinopyrimidine core.

| Compound Series | Target Kinase | IC50 (µM) | Reference |

| Morpholinopyrimidine-5-carbonitriles | mTOR | 0.83 - 2.85 | nih.gov |

| Thieno[2,3-d]pyrimidine derivatives | PI3Kα | - | researchgate.net |

| Thieno[2,3-d]pyrimidine derivatives | PI3Kβ | - | researchgate.net |

| Thieno[2,3-d]pyrimidine derivatives | PI3Kγ | - | researchgate.net |

It is important to note that the specific inhibitory activity can vary significantly based on the substitution patterns on the core scaffold.

Ligand Binding Studies (e.g., Differential Scanning Fluorimetry, Isothermal Titration Calorimetry, UV-Vis Spectrophotometry)

Molecular docking studies, a computational proxy for understanding ligand binding, have been extensively used for pyrimidine-based kinase inhibitors. These studies often show that the pyrimidine core forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. ekb.eginformahealthcare.com The substituents on the pyrimidine ring can then occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity.

For other classes of pyrimidine derivatives, experimental techniques have confirmed direct binding. For example, Isothermal Titration Calorimetry (ITC) and UV-Vis absorption spectroscopy have been used to study the binding of pyrimidine derivatives to proteins like human serum albumin, which is important for understanding their pharmacokinetic properties. mdpi.comnih.gov These studies can determine the binding affinity (Ka), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

While specific data for this compound is absent, the established behavior of its analogs strongly suggests that it would bind to the ATP pocket of susceptible kinases. The thiomorpholine and chloro-substituents would play a key role in defining the affinity and selectivity of this binding.

Understanding Signal Transduction Pathway Modulation

The enzymatic inhibition of key kinases by bioactive analogs of this compound directly translates to the modulation of critical intracellular signal transduction pathways. The PI3K/AKT/mTOR pathway is a central hub for regulating cell growth, proliferation, survival, and metabolism. tandfonline.com

By inhibiting PI3K and/or mTOR, these compounds can effectively block the downstream signaling cascade. Inhibition of PI3K prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a crucial second messenger. This, in turn, prevents the activation of downstream effectors like the kinase Akt.

Similarly, direct inhibition of mTOR, which exists in two complexes (mTORC1 and mTORC2), disrupts the phosphorylation of its numerous substrates. This leads to the downregulation of protein synthesis, cell growth, and proliferation. Studies on morpholinopyrimidine derivatives have shown that they can induce G2/M cell cycle arrest and promote apoptosis in cancer cell lines. nih.gov

Furthermore, analogs such as certain morpholinopyrimidine derivatives have been shown to modulate inflammatory pathways. For instance, some derivatives can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophage cells, indicating an anti-inflammatory effect. researchgate.netscispace.com This suggests that the broader class of pyrimidine-thiomorpholine compounds could have effects on multiple signaling pathways relevant to both cancer and inflammation.

Preclinical Pharmacological Investigations of 4 2 Chloropyrimidin 4 Yl Thiomorpholine and Its Bioactive Analogs

In Vitro Biological Activity Profiling

The therapeutic potential of 4-(2-chloropyrimidin-4-yl)thiomorpholine and its structural analogs has been explored through a variety of in vitro assays. These investigations have revealed a broad spectrum of biological activities, highlighting the versatility of the pyrimidine (B1678525) and thiomorpholine (B91149) scaffolds in medicinal chemistry.

Derivatives of pyrimidine and thiomorpholine have demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net The search for novel anti-TB drugs is driven by the emergence of multidrug-resistant strains, making the evaluation of new chemical entities critical. mdpi.com Enzymes involved in pyrimidine biosynthesis in M. tuberculosis differ significantly from their human counterparts, presenting viable targets for selective drug action. nih.gov

Analogs incorporating the pyrimidine nucleus, such as thiopyrazolo[3,4-d]pyrimidines, have shown significant anti-mycobacterial effects with Minimum Inhibitory Concentrations (MICs) as low as 2 µg/mL. nih.govuea.ac.uk In a study of 2-(quinolin-4-yloxy)acetamides, a thiomorpholine-containing analog (compound 6o) exhibited potent activity against the M. tuberculosis H37Rv strain with a MIC value of 0.37 µM. nih.gov This was part of a broader investigation where a related compound (6m) showed a MIC of 0.09 µM. nih.gov However, the introduction of the thiomorpholine moiety, replacing a more active piperidine (B6355638) group, generally led to a reduction in antimycobacterial potency in that specific chemical series. nih.gov Another distinct series of compounds yielded a derivative, compound 9k, which showed promising activity against M. tuberculosis H37Rv with a MIC of 0.5 μg/mL. researchgate.net

| Compound Class/Analog | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Thiomorpholine-containing 2-(quinolin-4-yloxy)acetamide (6o) | M. tuberculosis H37Rv | 0.37 µM | nih.gov |

| Thiopyrazolo[3,4-d]pyrimidine derivative | Mycobacterium tuberculosis | ≤2 µg/mL | uea.ac.uk |

| Compound 9k (structure not detailed) | M. tuberculosis H37Rv | 0.5 µg/mL | researchgate.net |

The pyrimidine scaffold is a core component of established antimalarial drugs like pyrimethamine (B1678524) and sulfadoxine. informativejournals.commdpi.com Consequently, novel pyrimidine derivatives are frequently evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. informativejournals.com

In a study of aminoquinoline-pyrimidine hybrids designed as potential antimalarial agents, a thiomorpholine-substituted analog (compound 7c) was evaluated against the D6 strain of P. falciparum. nih.gov Its activity was compared to other analogs containing piperidin-1-yl, morpholin-1-yl, and pyrrolidin-1-yl groups. The results indicated that the thiomorpholine derivative was less potent than its piperidine, morpholine (B109124), and pyrrolidine (B122466) counterparts in this specific series. nih.gov Other research has focused on different analogs, such as imidazolidinedione derivatives, which have shown antiplasmodial effects against both chloroquine-sensitive (D10) and chloroquine-resistant (W2) strains of P. falciparum. nih.gov Similarly, morpholine analogs have also been synthesized and screened for activity against the parasite. rsc.org

| Compound Class/Analog | P. falciparum Strain | Finding | Reference |

|---|---|---|---|

| Aminoquinoline-pyrimidine hybrid with thiomorpholine (7c) | D6 (Chloroquine-sensitive) | Less potent than piperidine, morpholine, and pyrrolidine analogs in the same series. | nih.gov |

| Imidazolidinedione derivatives | D10 (Chloroquine-sensitive), W2 (Chloroquine-resistant) | Demonstrated antiplasmodial activity. | nih.gov |

| Morpholine analogs | 3D7 | Screened for antiplasmodial activity. | rsc.org |

The pyrimidine ring is a key pharmacophore in numerous anticancer drugs, and its derivatives are widely investigated for antiproliferative activity. researchgate.netresearchgate.net Analogs of this compound, particularly those where the chloro group is replaced by other substituents or the core structure is modified, have been tested against various human cancer cell lines.

For instance, a series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, which are structurally related, were evaluated for cytotoxicity against A549 (lung), PC-3 (prostate), MCF-7 (breast), and HepG2 (liver) cancer cell lines. mdpi.com Several of these compounds exhibited moderate to excellent cytotoxicity, with one promising compound (8d) showing IC50 values ranging from 6.02 to 10.27 μM across the four cell lines. mdpi.com Another study on novel pyrimidine-morpholine hybrids found that its most potent compound (2g) had IC50 values of 5.10 μM and 19.60 μM against SW480 (colon) and MCF-7 cell lines, respectively. nih.gov Furthermore, novel pyrrolo[2,3-d]pyrimidine derivatives have shown strong cytotoxic activity, with compound 10a being the most potent against PC3 cells (IC50 = 0.19 µM) and compound 10b showing significant activity against MCF-7 cells (IC50 = 1.66 µM). nih.gov

| Compound Class/Analog | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 4-morpholino...thiopyrano[4,3-d]pyrimidine (Compound 8d) | A549 (Lung) | 6.02 ± 1.22 µM | mdpi.com |

| PC-3 (Prostate) | 8.91 ± 0.72 µM | ||

| MCF-7 (Breast) | 8.39 ± 1.91 µM | ||

| HepG2 (Liver) | 10.27 ± 0.94 µM | ||

| Pyrimidine-morpholine hybrid (Compound 2g) | SW480 (Colon) | 5.10 ± 2.12 µM | nih.gov |

| MCF-7 (Breast) | 19.60 ± 1.13 µM | ||

| Pyrrolo[2,3-d]pyrimidine (Compound 10a) | PC3 (Prostate) | 0.19 µM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine (Compound 10b) | MCF-7 (Breast) | 1.66 µM |

Beyond the activities listed above, thiomorpholine and pyrimidine derivatives have been associated with a range of other biological effects.

Antioxidant Activity: Certain thiomorpholine derivatives have been synthesized to incorporate an antioxidant moiety. nih.gov These compounds were found to inhibit ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids, with some showing IC50 values as low as 7.5 µM. nih.gov Other studies have confirmed the antioxidant potential of various thiomorpholine derivatives. jchemrev.comresearchgate.net Pyrimidine derivatives have also been investigated for their ability to reduce free radical levels, confirming their antioxidant properties. nih.gov

Antifungal Activity: The thiomorpholine scaffold has been incorporated into compounds with antifungal properties. For example, a potent antimycobacterial derivative was also reported to possess anti-candida activity. jchemrev.com

Anti-Trypanosomal Activity: Pyrimidine derivatives have been explored as potential treatments for trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma. researchgate.netnih.gov Pyrimidines are thought to inhibit cruzain, a critical cysteine protease in Trypanosoma cruzi. researchgate.netnih.gov A library of 4-phenyl-6-(pyridin-3-yl)pyrimidines was synthesized and tested against Trypanosoma brucei rhodesiense, with one analog demonstrating submicromolar activity (IC50 = 0.38 μM). nih.gov

In Vivo Efficacy Studies in Non-Human Animal Models

While in vivo data specifically for this compound is limited in the provided sources, studies on its structural analogs provide proof-of-concept for their efficacy in animal models for various conditions.

In a study on hyperlipidemia, a thiomorpholine derivative was administered to Triton WR-1339-induced hyperlipidemic rats. nih.gov This compound significantly decreased plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) by 80%, 78%, and 76%, respectively, demonstrating potent hypolipidemic action in a relevant disease model. nih.gov

In the context of malaria, the compound 4-chlorothymol was evaluated in an in vivo assay against a chloroquine-resistant strain of P. yoelii nigeriensis. The results showed a significant suppression of parasitemia and an increase in the mean survival time of the animals. nih.gov

Furthermore, a novel corticotropin-releasing factor receptor 1 (CRF1) antagonist, MTIP, which contains a morpholine ring, has shown efficacy in preclinical models of alcoholism. nih.gov When administered orally to rats, MTIP blocked excessive alcohol self-administration and stress-induced reinstatement of alcohol seeking in dependence models. nih.gov This compound also demonstrated excellent oral bioavailability of 91.1%. nih.gov Although MTIP contains a morpholine rather than a thiomorpholine ring, these findings underscore the potential for related heterocyclic compounds to be effective in vivo for neurological disorders.

Preclinical Research on this compound Remains Undisclosed

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific preclinical data for the compound This compound are not publicly available. Detailed research findings regarding its activity in in vivo systems, as well as its preclinical pharmacokinetic and pharmacodynamic profiles, have not been published in accessible scientific journals or patent literature.

The requested sections—5.2.2. Evaluation of Compound Activity in Relevant in vivo Systems (excluding human trials) and 5.3. Preclinical Pharmacokinetic and Pharmacodynamic Principles—require specific, data-driven content, including detailed research findings and data tables. Without primary research sources describing the in vivo testing of this specific molecule or its closely related bioactive analogs, it is not possible to generate a scientifically accurate and informative article that adheres to the user's structured outline.

Chemical compounds like this compound often serve as intermediates or building blocks in the synthesis of more complex molecules intended for pharmacological investigation. While numerous studies exist for derivatives of pyrimidine and thiomorpholine, which are recognized as important scaffolds in drug discovery, the specific data for this particular combination are not in the public domain. Research on analogous structures, such as 2-chloro-4-aminopyrimidine derivatives, has focused on mechanisms like tubulin polymerization inhibition, but this does not provide direct insight into the in vivo behavior of the thiomorpholine-containing title compound.

Therefore, the creation of an article with the specified detailed content and data tables on the preclinical pharmacology of this compound cannot be fulfilled at this time.

Computational Chemistry and Molecular Modeling of 4 2 Chloropyrimidin 4 Yl Thiomorpholine

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Prediction of Binding Modes and Affinities with Identified Biological Targets

Without identified and experimentally validated biological targets for 4-(2-Chloropyrimidin-4-yl)thiomorpholine, conducting meaningful molecular docking studies is not feasible. In a typical scenario, once a biological target (e.g., a specific enzyme or receptor) is identified, docking simulations would be performed to predict how this compound binds to it. The results would be presented in a table format, detailing parameters such as binding energy (in kcal/mol), the types of interactions (e.g., hydrogen bonds, hydrophobic interactions), and the specific amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |

|---|

Structure-Based Drug Design Implications

Structure-based drug design (SBDD) relies on the three-dimensional structure of the biological target. nih.gov If docking studies were available, they would provide insights into the structure-activity relationship (SAR) of this compound. For instance, the chloropyrimidine and thiomorpholine (B91149) moieties could be systematically modified to enhance binding affinity and selectivity for a target protein. nih.gov The implications for drug design would involve suggesting specific chemical modifications to the lead compound to improve its pharmacological properties.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to understand the physicochemical properties that are important for their activity.

Development of Predictive Models for Biological Potency

To develop a QSAR model, a dataset of compounds with known biological activities is required. As there is no published data on the biological potency of this compound and its analogs, a predictive QSAR model cannot be constructed. If such data were available, a model would be developed to correlate molecular descriptors (e.g., hydrophobicity, electronic properties, steric effects) with biological activity, which could then be used to predict the potency of untested, structurally similar compounds.

In Silico ADMET Predictions (excluding explicit toxicity profiles)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. researchgate.netnih.govjapsonline.comnih.gov These predictions are valuable in the early stages of drug discovery to identify candidates with favorable drug-like properties.

While specific ADMET predictions for this compound are not published, general predictions can be made based on its structure using various computational tools. A hypothetical ADMET profile is presented below.

Table 2: Hypothetical In Silico ADMET Profile

| Property | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight | Data Not Available | Data Not Available |

| LogP (Lipophilicity) | Data Not Available | Data Not Available |

| Hydrogen Bond Donors | Data Not Available | Data Not Available |

| Hydrogen Bond Acceptors | Data Not Available | Data Not Available |

| Polar Surface Area | Data Not Available | Data Not Available |

| Human Intestinal Absorption | Data Not Available | Data Not Available |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govnih.gov In drug discovery, MD simulations are used to investigate the conformational changes of proteins and ligands upon binding and to assess the stability of protein-ligand complexes. dntb.gov.uarsc.org

Without a defined biological target and a predicted binding mode, performing a molecular dynamics simulation for this compound is not possible. If a protein-ligand complex were identified, MD simulations could provide valuable information on the stability of the complex, the flexibility of the ligand in the binding site, and the key interactions that are maintained over time.

Future Research Directions and Translational Outlook for Pyrimidine Thiomorpholine Scaffolds

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Potency and Selectivity

The advancement of pyrimidine-thiomorpholine scaffolds hinges on the rational design of new analogs with improved efficacy and target specificity. The pyrimidine (B1678525) core has been successfully utilized to create numerous kinase inhibitors, as its nitrogen atoms can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. acs.org Future design strategies will build upon existing structure-activity relationship (SAR) data to refine these interactions.

Key strategies for rational design include:

Modification of the Pyrimidine Core : Strategic substitutions at the C2, C4, and C5 positions of the pyrimidine ring can significantly impact a compound's potency and selectivity. acs.orgnih.gov For instance, modifying the 5-position, which is situated near the gatekeeper residue in many kinase binding pockets, can enhance kinome-wide selectivity. acs.org

Scaffold Hopping and Molecular Hybridization : These approaches involve combining pharmacophoric elements from different bioactive molecules to create novel compounds with enhanced or dual activities. mdpi.com For example, integrating features from known potent kinase inhibitors onto the pyrimidine-thiomorpholine backbone could yield next-generation molecules with superior profiles.

Structure-Based Drug Design (SBDD) : Utilizing structural data from target proteins, SBDD allows for the precise design of inhibitors that fit optimally into the binding site. nih.govacs.org This approach was successfully used to develop pyrimidine-based Aurora A kinase inhibitors that induce a specific "DFG-out" conformation. nih.govacs.org

The synthesis of these next-generation analogs can be achieved through established chemical pathways. Nucleophilic aromatic substitution is a common method, for example, to introduce various amine-containing moieties at the C4 position of a 2,4-dichloropyrimidine (B19661) starting material. nih.gov Further modifications, such as the oxidation of the thiomorpholine (B91149) sulfur atom, can also be employed to explore new chemical space and modulate the compound's properties. nih.gov

| Scaffold Position | Modification | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| Pyrimidine C2-Position | Substitution with various cyclic amines (e.g., pyrrolidine (B122466), piperidine) | Influences cholinesterase inhibition; sensitive to steric and electronic properties. | nih.gov |

| Pyrimidine C4-Position | Substitution with N-benzyl or N-phenethyl groups | Impacts cholinesterase inhibition and Aβ-aggregation inhibition. | nih.gov |

| Pyrimidine C5-Position | Modifications near the kinase gatekeeper residue | Can impart improved kinome-wide selectivity. | acs.org |

| Thiomorpholine Ring | Oxidation of sulfur to sulfoxide (B87167) or sulfone | Creates new analogs for biological evaluation. | nih.gov |

Exploration of Novel Therapeutic Applications beyond Current Findings

While kinase inhibition is a major focus for pyrimidine-based scaffolds, the inherent biological diversity of both the pyrimidine and thiomorpholine moieties suggests a broad range of untapped therapeutic potential. nih.govnih.govresearchgate.net Future research should actively explore these alternative applications.

Anticancer Therapies : Beyond kinase inhibition, pyrimidine derivatives have shown efficacy against various cancer cell lines through mechanisms like targeting microtubules or inhibiting focal adhesion kinase (FAK). nih.govmdpi.com The antiproliferative activity of pyrimidine-morpholine hybrids has been demonstrated against breast and colorectal carcinoma cell lines. nih.gov

Infectious Diseases : Pyrimidine scaffolds are central to many approved antibacterial, antifungal, and antiviral drugs. nih.govnih.govgsconlinepress.com Novel pyrimidine-thiomorpholine analogs could be developed to combat drug-resistant strains of pathogens, such as Mycobacterium tuberculosis. jchemrev.comnih.gov

Inflammatory and Metabolic Disorders : Derivatives of these scaffolds have shown anti-inflammatory and antioxidant properties. jchemrev.comnih.gov Furthermore, certain thiomorpholine derivatives have demonstrated significant hypolipidemic activity, reducing plasma triglyceride and cholesterol levels, indicating potential use as antiatherogenic agents. jchemrev.comnih.gov

| Therapeutic Area | Potential Molecular Target/Mechanism | Supporting Evidence/Rationale | Reference |

|---|---|---|---|

| Oncology | Kinase inhibition (e.g., PI3K, Aurora Kinase), Microtubule targeting, FAK inhibition | Numerous pyrimidine-based kinase inhibitors are in development or approved. Scaffolds show broad antiproliferative activity. | nih.govmdpi.comnih.govnih.gov |

| Infectious Diseases | Inhibition of essential microbial enzymes, disruption of cell wall synthesis | Pyrimidine is a core structure in many antimicrobials. Thiomorpholine analogs show potent antitubercular activity. | nih.govgsconlinepress.comnih.gov |

| Inflammation | COX-2 Inhibition | Pyrimidine derivatives have demonstrated selective COX-2 inhibition. | nih.gov |

| Metabolic Disorders | Squalene synthase inhibition, antioxidant activity | Thiomorpholine derivatives have shown hypocholesterolemic and hypolipidemic effects in animal models. | nih.gov |

| Neurodegenerative Diseases | Cholinesterase Inhibition | 2,4-disubstituted pyrimidines have been identified as inhibitors of acetylcholinesterase (AChE). | nih.gov |

Advanced Screening and Optimization Methodologies (e.g., X-ray Crystallographic and Phenotypic Screening, XP Screen)

To unlock the full potential of pyrimidine-thiomorpholine scaffolds, advanced screening and optimization methodologies are essential. These techniques accelerate the identification of lead compounds and refine their properties.

X-ray Crystallography : This technique is a cornerstone of structure-based drug design (SBDD). By providing a high-resolution, three-dimensional structure of a ligand bound to its target protein, crystallography allows medicinal chemists to visualize key interactions. This insight guides the rational design of modifications to improve binding affinity and selectivity, as demonstrated in the development of pyrimidine-based inhibitors for targets like Aurora A kinase. nih.govacs.org

Phenotypic Screening : In contrast to target-based screening, phenotypic screening identifies compounds that produce a desired effect in a whole-cell or whole-organism model without a priori knowledge of the specific molecular target. nih.gov This approach is advantageous because it inherently selects for compounds that can cross cellular membranes and exert a biological effect in a complex system. nih.gov A successful phenotypic screening campaign relies on a chemically diverse compound library to maximize the chances of finding novel hits. lifechemicals.com Once a hit is identified, subsequent studies are required to deconvolute its mechanism of action.

Computational Screening (e.g., XP Glide Screening) : In silico methods, such as molecular docking and virtual screening, play a critical role in modern drug discovery. Tools like XP (Extra Precision) Glide docking can screen large virtual libraries of compounds against a target's crystal structure to predict binding poses and affinities. This allows for the prioritization of compounds for synthesis and biological testing, saving significant time and resources. This computational prescreening is often a key step before embarking on more resource-intensive experimental screening.

Development of Integrated Preclinical Research Pipelines for Drug Discovery

Translating a promising chemical scaffold into a clinical candidate requires a systematic and integrated preclinical research pipeline. This pipeline encompasses a series of stages designed to comprehensively evaluate a compound's potential as a therapeutic agent.

A typical preclinical pipeline for a novel pyrimidine-thiomorpholine analog would include:

Hit-to-Lead Optimization : Following initial identification from a screening campaign, "hit" compounds undergo medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties, transforming them into "lead" compounds. This phase heavily relies on SAR studies and computational modeling.

In Vitro Characterization : Lead compounds are extensively profiled in a battery of in vitro assays to determine their potency (e.g., IC50 or EC50 values), selectivity against related targets, and mechanism of action.

Pharmacokinetic (ADME) Profiling : The compound's absorption, distribution, metabolism, and excretion (ADME) properties are evaluated. This step is crucial for ensuring the compound can reach its target in the body and persist for a sufficient duration. Poor pharmacokinetics is a common reason for drug candidate failure. Optimization strategies, such as developing a prodrug, may be employed to improve properties like oral bioavailability. nih.gov

In Vivo Efficacy Studies : The lead candidate is tested in relevant animal models of the target disease to demonstrate proof-of-concept. These studies assess whether the compound can produce the desired therapeutic effect in a living organism, such as causing tumor regression in a xenograft mouse model. nih.govacs.org

Safety and Toxicology Assessment : Preliminary toxicology studies are conducted to identify any potential safety concerns before a compound can be considered for human clinical trials.

By systematically advancing compounds through this integrated pipeline, researchers can efficiently identify and de-risk promising pyrimidine-thiomorpholine-based drug candidates for future clinical development.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(2-Chloropyrimidin-4-yl)thiomorpholine in nucleophilic aromatic substitution reactions?

- Methodological Answer : The synthesis typically involves reacting 2-chloro-4-pyrimidine derivatives with thiomorpholine under reflux in polar aprotic solvents (e.g., acetonitrile or DMF). Key parameters include stoichiometric ratios (1:1.2–1.5 for pyrimidine:thiomorpholine), reaction temperature (80–100°C), and catalysis by mild bases (e.g., K₂CO₃). Monitoring via TLC or HPLC is critical to track intermediate formation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity .

Q. How can researchers address challenges in isolating and purifying this compound due to its hygroscopicity?

- Methodological Answer : Use inert atmosphere techniques (e.g., glovebox) during isolation. Lyophilization or vacuum drying (40–60°C) minimizes moisture absorption. For long-term storage, seal the compound under nitrogen in amber vials at –20°C. Purity validation via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adhere to hazard codes H313 (harmful in contact with skin) and H333 (toxic if inhaled). Use PPE: nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with proper ventilation. Waste must be segregated into halogenated organic containers and processed by licensed waste management services .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Grow crystals via slow evaporation in ethanol/dichloromethane (1:1). Use SHELX software for structure solution and refinement . Key metrics: assess chair/boat conformations of the thiomorpholine ring and dihedral angles between pyrimidine and thiomorpholine moieties. Compare with DFT-optimized geometries (B3LYP/6-31G* level) to validate experimental data .

Q. What structural differences distinguish this compound from its morpholine analog, and how do these impact pharmacological activity?

- Methodological Answer : The sulfur atom in thiomorpholine increases lipophilicity (logP +0.5–0.7) and introduces a metabolically labile site for sulfoxidation. Conduct comparative SAR studies via in vitro assays (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to analyze interactions with target proteins, focusing on sulfur’s role in hydrophobic pocket binding .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites. Simulate Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst and aryl boronic acids. Validate predictions experimentally via LC-MS monitoring of intermediates .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Replicate assays under standardized conditions (e.g., fixed cell lines, consistent ATP concentrations in kinase assays). Use orthogonal methods:

- In vitro : Dose-response curves (IC₅₀) with triplicate measurements.

- In silico : MD simulations (AMBER) to assess binding stability.

- Analytical : HRMS and NMR to confirm compound integrity post-assay .

Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement quality-by-design (QbD) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.